
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiomorpholine ring and a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride typically involves multiple steps, starting with the formation of thiomorpholine. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medical applications include the development of new drugs or therapeutic agents. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or other materials. Its unique properties can enhance the performance of various products.
Mechanism of Action
The mechanism by which N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in biological processes. The specific pathways affected will depend on the nature of the interaction and the biological context.
Comparison with Similar Compounds
Thiomorpholine derivatives: Other thiomorpholine derivatives with different substituents.
Carboximidamide compounds: Compounds with similar carboximidamide groups but different core structures.
Uniqueness: N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride stands out due to its specific combination of functional groups and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(NE)-N-(2,2-diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5S.ClH/c8-6(9)5-11-7(10)12-1-3-13-4-2-12;/h5-6,10H,1-4,8-9H2;1H/b10-7?,11-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJANAKUWFKBGF-LIKALIPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N=CC(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=N)/N=C/C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
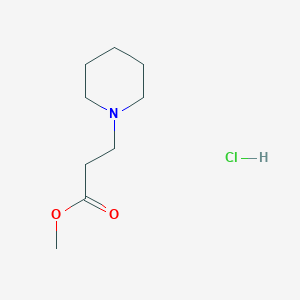
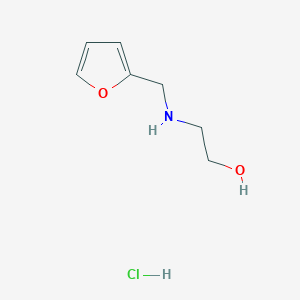
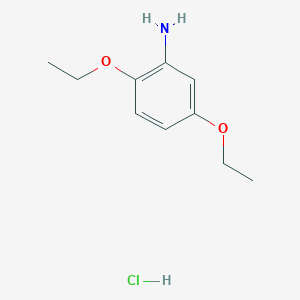
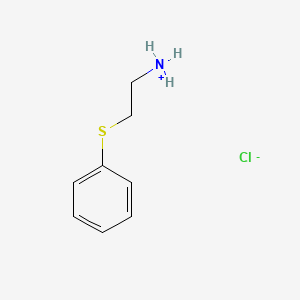
![N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;oxalic acid](/img/structure/B7829683.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate](/img/structure/B7829690.png)
![Dibenzyl-[5-(bromomethyl)-1,3-thiazolidin-2-ylidene]azanium;bromide](/img/structure/B7829698.png)
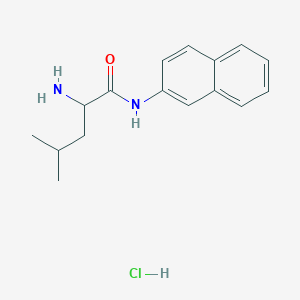
![[N'-(N'-cyclohexylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7829729.png)

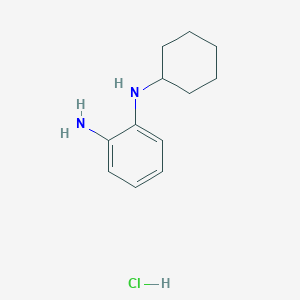
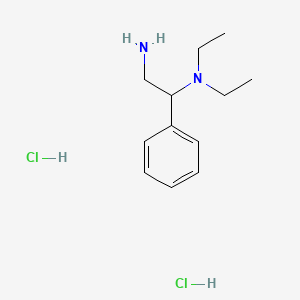
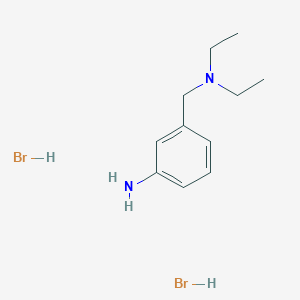
![3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7829774.png)
